2-Chloro-5-cyclopropyl-4-pyridinamine
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Overview
Description
2-Chloro-5-cyclopropyl-4-pyridinamine is an organic compound with the molecular formula C8H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-pyridinamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-nitropyridine with cyclopropylamine under reducing conditions can yield the desired product . The reaction typically requires a catalyst and a suitable solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-4-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a nitro or hydroxyl derivative.
Scientific Research Applications
2-Chloro-5-cyclopropyl-4-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-cyclopropylpyrimidin-4-amine: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-nitro-4-pyridinamine: Another related compound with a nitro group at the 5-position instead of a cyclopropyl group.
Uniqueness
2-Chloro-5-cyclopropyl-4-pyridinamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds with specific biological or material properties.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-5-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
CYWLWTAUILHMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2N)Cl |
Origin of Product |
United States |
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